molecular formula C8H17NO2 B13277770 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol

Cat. No.: B13277770
M. Wt: 159.23 g/mol
InChI Key: VQNMABGBVIWPOE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine derivatives, including 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol, can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain functionalized azetidines.

Industrial Production Methods

Industrial production methods for azetidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yloxy)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yloxy)-3-methylbutan-2-ol is unique due to its specific structure, which combines an azetidine ring with a butanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-(azetidin-3-yloxy)-3-methylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-6(2)8(10)5-11-7-3-9-4-7/h6-10H,3-5H2,1-2H3

InChI Key

VQNMABGBVIWPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1CNC1)O

Origin of Product

United States

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